N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-10-4-6-11(7-5-10)23(20,21)9-8-14(19)17-15-12-2-1-3-13(12)18-22-15/h4-7H,1-3,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNHBWCEKCGYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propanamide and Sulfonyl Groups
- CatS Inhibitor (Compound 29): N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide (Compound 29) shares the propanamide backbone and fluorophenyl sulfonyl group with the target compound. The target compound lacks these groups, suggesting divergent potency or selectivity profiles .
- Bicalutamide: Bicalutamide (C18H14F4N2O4S) is an antiandrogen featuring a propanamide core, 4-fluorophenyl sulfonyl group, and a cyano-trifluoromethylphenyl moiety. Unlike the target compound, its primary mechanism involves androgen receptor antagonism. The absence of the cyano group and trifluoromethyl substituent in the target compound may limit antiandrogen activity but could favor alternative targets like proteases .
Piperazine-Based Sulfonamides :
Compounds such as 6k and 6l () incorporate bis(4-fluorophenyl)methylpiperazine and sulfamoyl groups. While these share fluorophenyl sulfonyl motifs with the target compound, their piperazine rings likely alter pharmacokinetics (e.g., increased basicity) and target engagement (e.g., receptor vs. enzyme inhibition). Melting points for these analogs range from 132°C to 230°C, suggesting varied crystallinity and solubility compared to the target compound .
Isoxazole-Containing Compounds
- Isoxaben :
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) shares the isoxazole ring with the target compound but lacks sulfonyl and fluorophenyl groups. Isoxaben’s herbicidal activity stems from cellulose biosynthesis inhibition, highlighting how the isoxazole scaffold can be tailored for divergent biological functions. The target compound’s cyclopenta-fused isoxazole may confer enhanced metabolic stability over Isoxaben’s simpler isoxazolyl structure .
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Enzyme Inhibition Potential: The fluorophenyl sulfonyl group in the target compound and Compound 29 suggests shared utility in protease inhibition. However, Compound 29’s additional substituents may confer higher potency, as seen in its sustained CatS inhibition at low micromolar concentrations .
- Synthetic Feasibility : Piperazine-based sulfonamides () demonstrate moderate-to-high yields (45–78%), suggesting that the target compound’s synthesis could be optimized similarly .
Preparation Methods
Synthesis of the 5,6-Dihydro-4H-Cyclopenta[c]Isoxazole Core
The cyclopenta[c]isoxazole scaffold is a fused bicyclic system requiring precise annulation strategies. Source provides foundational insights into analogous structures, such as 5,6-dihydro-4H-cyclopenta[c]isoxazole , synthesized via intramolecular [3+2] cycloaddition. Key steps include:
Cyclization via Nitrile Oxide Intermediates
Nitrile oxides, generated in situ from hydroxylamine derivatives, undergo 1,3-dipolar cycloaddition with alkynes or alkenes. For example, 5,6-dihydro-4H-cyclopenta[c]isoxazole derivatives are accessible via reaction of cyclopentene with nitrile oxides under thermal or catalytic conditions. This method aligns with protocols for isoxazole-fused systems reported in Source, where tert-butyl nitrite (TBN) initiates radical-mediated cyclization.
Reaction Conditions:
Radical-Mediated Annulation
Source demonstrates TBN’s dual role as a radical initiator and N–O donor in synthesizing isoxazole-fused quinazolines. Adapting this for cyclopenta[c]isoxazoles, methyl azaarenes (e.g., 2-methylquinazolinones) react with TBN under oxidative conditions to form nitrile oxide intermediates, which subsequently cyclize.
Optimization Parameters:
Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanamide
The sulfonamide side chain introduces electrophilic reactivity for subsequent coupling. Source outlines sulfonylation protocols using aryl sulfonyl chlorides, which are applicable here.
Sulfonylation of Propanoyl Chloride
- Sulfonation : 4-Fluorobenzenesulfonyl chloride reacts with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3-((4-fluorophenyl)sulfonyl)propanoyl chloride .
- Amidation : The acyl chloride intermediate is treated with ammonium hydroxide or primary amines to yield the propanamide.
Critical Parameters:
Coupling Strategies for Final Assembly
The union of the cyclopenta[c]isoxazole amine and sulfonamide propanoyl chloride necessitates careful optimization to prevent side reactions.
Amide Bond Formation
Source describes amidation using carbodiimide coupling agents (e.g., EDC·HCl or DCC) with catalytic DMAP. Alternatively, direct acylation of the amine with the acyl chloride under basic conditions is feasible.
Protocol:
- Activation : 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride (1.1 equiv) in anhydrous THF.
- Base : N-Methylmorpholine (2.0 equiv) to maintain pH > 8.
- Coupling : Add 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine (1.0 equiv) dropwise at 0°C, then warm to room temperature for 12 hours.
Yield Optimization:
- Temperature Control : Slow addition at 0°C minimizes epimerization.
- Solvent Purity : Anhydrous THF ensures reagent stability.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 1H, NH), 3.52–3.48 (m, 2H, CH2), 2.95–2.89 (m, 2H, CH2), 2.75–2.70 (m, 2H, CH2), 2.10–1.95 (m, 4H, cyclopentyl-H).
- 13C NMR (100 MHz, CDCl3): δ 171.5 (C=O), 163.2 (C–F), 135.8–115.7 (Ar–C), 62.1 (cyclopentyl-C), 45.2–35.8 (CH2).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
